Product packaging for 3-(Piperazin-1-yl)propane-1,2-diol(Cat. No.:CAS No. 7483-59-2)

3-(Piperazin-1-yl)propane-1,2-diol

Cat. No.: B1617240
CAS No.: 7483-59-2
M. Wt: 160.21 g/mol
InChI Key: UXQHRRWIFFJGMQ-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)propane-1,2-diol is a useful research compound. Its molecular formula is C7H16N2O2 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O2 B1617240 3-(Piperazin-1-yl)propane-1,2-diol CAS No. 7483-59-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperazin-1-ylpropane-1,2-diol
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InChI

InChI=1S/C7H16N2O2/c10-6-7(11)5-9-3-1-8-2-4-9/h7-8,10-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQHRRWIFFJGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10996344
Record name 3-(Piperazin-1-yl)propane-1,2-diol
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7483-59-2
Record name 3-(1-Piperazinyl)-1,2-propanediol
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Record name 3-(Piperazin-1-yl)propane-1,2-diol
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Record name 3-(Piperazin-1-yl)propane-1,2-diol
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Record name 3-(piperazin-1-yl)propane-1,2-diol
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Nomenclature and Structural Characterization of 3 Piperazin 1 Yl Propane 1,2 Diol

Systematic IUPAC Nomenclature and Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized naming system for chemical compounds. According to these rules, the systematic name for the compound is 3-(piperazin-1-yl)propane-1,2-diol . This name precisely describes the molecular structure: a propane-1,2-diol backbone substituted at the third carbon with a piperazin-1-yl group.

This compound is also known by other synonyms, including 3-(1-Piperazinyl)-1,2-propanediol and 1-(2,3-dihydroxypropyl)piperazine. lookchem.com These alternative names are often encountered in various chemical databases and literature.

The chemical identity of this compound is further defined by its molecular formula, C7H16N2O2, and a molecular weight of approximately 160.21 g/mol . lookchem.comchemicalbook.com This information is fundamental for stoichiometric calculations and analytical characterization.

Table 1: Chemical Identity of this compound

Identifier Value
IUPAC Name This compound
Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
CAS Number 7483-59-2

| Canonical SMILES | C1CN(CCN1)CC(CO)O |

Stereochemical Considerations of the Propanediol (B1597323) Moiety

The carbon atom at the second position of the propanediol chain (C2) is a chiral center. This is because it is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a hydroxymethyl group (-CH2OH), and the 3-(piperazin-1-yl)propyl group.

The presence of this chiral center means that this compound can exist as two non-superimposable mirror images, known as enantiomers. These are designated using the Cahn-Ingold-Prelog (CIP) priority rules as either (R) or (S) isomers. The specific spatial arrangement of the groups around the chiral carbon determines its configuration.

The two enantiomers of this compound are (S)-3-(piperazin-1-yl)propane-1,2-diol and (R)-3-(piperazin-1-yl)propane-1,2-diol. These enantiomers often exhibit different biological activities and are crucial in the development of stereospecific chemical entities.

Research has shown that the racemic mixture, containing equal amounts of both enantiomers, can be separated into its individual, optically pure forms. google.com For example, a patent describes the resolution of racemic 3-(4-phenyl-piperazin-1-yl)-propane-1,2-diol-N1-oxide using R(-) campho-10-sulfonic acid to yield the (2S) enantiomer. google.com The corresponding (2R) enantiomer can also be obtained through similar chiral resolution techniques. google.com

The availability of enantiomerically pure forms is significant for research, as it allows for the investigation of the specific properties and activities of each isomer. For instance, the (S)-enantiomer is listed as a distinct chemical entity with its own CAS number (904896-44-2), highlighting its importance in pharmaceutical and chemical research. chemicalbook.com The study of individual enantiomers is a common practice in drug discovery and development to identify the more potent or less toxic isomer.

Synthetic Methodologies for 3 Piperazin 1 Yl Propane 1,2 Diol and Analogous Scaffolds

Direct Synthesis Approaches to the Core Piperazine-Propanediol Structure

The direct synthesis of the 3-(piperazin-1-yl)propane-1,2-diol core typically involves the nucleophilic addition of piperazine (B1678402) to a three-carbon electrophile containing a diol or a precursor functionality. A common and straightforward method is the reaction of piperazine with a glycidol (B123203) or a related epoxide. This reaction opens the epoxide ring, leading to the formation of the desired propanediol (B1597323) side chain attached to one of the nitrogen atoms of the piperazine ring.

For instance, the synthesis of 3-(4-aryl-piperazin-1-yl)-propane-1,2-diol can be achieved through the reaction of an appropriately substituted N-arylpiperazine with a suitable three-carbon synthon. A patent describes the preparation of racemic 3-(4-phenyl-piperazin-1-yl)-propane-1,2-diol, which serves as a precursor for further derivatization. google.com

Stereoselective Synthesis of Enantiopure Derivatives

The biological activity of many piperazine-propanediol derivatives is highly dependent on their stereochemistry. Therefore, the development of methods to obtain enantiomerically pure forms is of paramount importance.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. For the synthesis of enantiopure this compound derivatives, this can be achieved by using a chiral starting material or a chiral catalyst.

One prominent example is the synthesis of (S)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol (Levodropropizine). researchgate.net This synthesis can be designed to proceed from a chiral pool starting material or by employing a stereoselective reaction. The use of chiral building blocks, such as enantiopure epichlorohydrin (B41342) or glycidol, allows for the direct introduction of the desired stereocenter.

Kinetic Resolution Techniques for Enantiomer Separation

Kinetic resolution is a widely used technique to separate a racemic mixture of a chiral compound. This method relies on the differential reaction rates of the two enantiomers with a chiral resolving agent or catalyst.

A patented method for obtaining enantiomerically pure (2S)-3-(4-phenyl-piperazin-1-yl)-propane-1,2-diol-N₁-oxide involves the kinetic resolution of the racemic N₁-oxide. google.com The process utilizes a chiral acid, R(-)-campho-10-sulfonic acid, to form diastereomeric salts. Due to their different physical properties, these salts can be separated by crystallization. The desired enantiomer is then liberated from the separated salt. google.com This classical resolution method remains a robust and effective way to access enantiopure piperazine-propanediol derivatives.

Green Chemistry Principles in Piperazine-Propanediol Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals is a growing area of research, aiming to reduce the environmental impact of chemical processes.

A significant advancement in this area is the use of concentrated solar radiation (CSR) to assist in the synthesis of (S)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol. researchgate.net This innovative approach utilizes solar energy as a sustainable heat source for the chemical reaction. The CSR-assisted, two-step, one-pot synthesis of Levodropropizine was reported to be significantly faster and higher yielding compared to conventional heating methods. researchgate.net Specifically, the solar-powered synthesis was completed in 38 minutes with an 87% yield, whereas the conventional method required 6 hours to achieve a 77% yield. researchgate.net This demonstrates the potential of solar thermal energy in promoting efficient and environmentally benign pharmaceutical manufacturing. The use of solar radiation provides a clean energy source, reducing reliance on fossil fuels and minimizing the carbon footprint of the synthesis. researchgate.net

Precursor Chemistry and Intermediate Reactions in Scaffold Construction

The construction of the this compound scaffold relies on the availability of key precursors and the strategic execution of intermediate reactions. The primary precursors are a piperazine derivative and a three-carbon unit bearing the propanediol or a masked diol functionality.

Piperazine Precursors: The piperazine core can be unsubstituted or substituted at the N4 position with various groups, often an aryl group. The synthesis of these N-arylpiperazines is a well-established area of organic chemistry. mdpi.comnih.gov

Propanediol Precursors: The three-carbon propanediol moiety is typically introduced using electrophilic reagents such as:

Glycidol (2,3-epoxy-1-propanol): This is a common and efficient precursor. The nucleophilic attack of the piperazine nitrogen on the epoxide ring directly yields the desired 1,2-diol structure.

Epichlorohydrin (1-chloro-2,3-epoxypropane): This reagent can also be used, with the initial epoxide opening followed by hydrolysis of the resulting chlorohydrin to the diol.

Glycerol (B35011) derivatives: Protected forms of glycerol can also serve as precursors, offering an alternative route to the propanediol side chain.

Intermediate Reactions: The key intermediate reaction is the nucleophilic substitution or ring-opening reaction between the piperazine nitrogen and the electrophilic three-carbon precursor. The reaction conditions, such as solvent, temperature, and the presence of a catalyst, can influence the regioselectivity and yield of this step. For instance, in the synthesis of N-oxides of 3-(4-phenyl-piperazin-1-yl)-propane-1,2-diol, the parent diol is first synthesized and then oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid. google.com

The modular nature of this synthetic approach allows for the generation of a diverse library of this compound analogs by varying the substituents on both the piperazine ring and the propanediol chain.

Derivatization and Chemical Modification Strategies for 3 Piperazin 1 Yl Propane 1,2 Diol

Functionalization of the Piperazine (B1678402) Nitrogen Atoms

The nucleophilic nature of the secondary amine in the piperazine ring makes it a prime target for a variety of chemical transformations, allowing for the introduction of a wide range of substituents.

N-Alkylation and N-Arylation Reactions

The nitrogen atoms of the piperazine ring can be readily functionalized through N-alkylation and N-arylation reactions, which are fundamental methods for creating new carbon-nitrogen bonds.

N-Alkylation involves the reaction of the piperazine nitrogen with an alkyl halide or a similar electrophile. This reaction is a common strategy for introducing alkyl groups, which can modulate the steric and electronic properties of the molecule. The synthesis of N-alkylpiperazine derivatives can be achieved through various methods, including nucleophilic substitution on alkyl halides or sulfonates, and reductive amination. For instance, the reaction of a piperazine derivative with an alkyl halide, often in the presence of a base to neutralize the resulting hydrohalic acid, leads to the corresponding N-alkylated product. The reactivity of the alkyl halide (iodide > bromide > chloride) and the choice of solvent and base are critical parameters for optimizing the reaction conditions.

N-Arylation introduces an aromatic or heteroaromatic ring onto the piperazine nitrogen, a modification that can significantly influence the pharmacological profile of the resulting compound. Prominent methods for N-arylation include the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig reaction, which utilizes a palladium catalyst and a suitable phosphine (B1218219) ligand, is a versatile method for coupling aryl halides or triflates with amines. nih.gov Nickel-catalyzed N-arylation has also emerged as a cost-effective alternative, demonstrating good selectivity for mono-arylation of piperazine with aryl chlorides. researchgate.net Copper-catalyzed N-arylation, particularly with diamine ligands, has also been successfully employed for the coupling of aryl halides with various nitrogen heterocycles. nih.govorganic-chemistry.org These methods allow for the synthesis of a wide range of N-arylpiperazine derivatives, which are common structural motifs in many biologically active compounds. nih.govresearchgate.net

Table 1: Key N-Alkylation and N-Arylation Strategies for Piperazine Derivatives

Reaction Type Reagents and Catalysts Key Features
N-Alkylation Alkyl halides (R-X), Base (e.g., K2CO3, Et3N) Straightforward method for introducing alkyl groups.
Reductive Amination (Aldehyde/Ketone, Reducing agent) Forms a C-N bond via an iminium intermediate.
N-Arylation Buchwald-Hartwig Amination (Ar-X, Pd catalyst, Ligand, Base) Highly versatile for a wide range of aryl halides. nih.gov
Ullmann Condensation (Ar-X, Cu catalyst, Base) A classic method for C-N bond formation.
Nickel-Catalyzed Amination (Ar-Cl, Ni catalyst, Ligand, Base) Cost-effective alternative to palladium catalysis. researchgate.net

N-Oxidation Reactions of the Piperazine Ring

The tertiary amine nitrogens of the piperazine ring in derivatives of 3-(piperazin-1-yl)propane-1,2-diol can undergo oxidation to form N-oxides. This transformation can alter the physicochemical properties of the parent molecule, such as its polarity and basicity. The N-oxidation of 3-(4-aryl-piperazin-1-yl)-propane-1,2-diol has been described, leading to the corresponding N-oxides and N,N'-dioxides. lookchem.com

The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or organic peracids like m-chloroperbenzoic acid (m-CPBA). lookchem.com The reaction can be controlled to yield either the mono-N-oxide or the di-N-oxide by adjusting the stoichiometry of the oxidizing agent. For example, the use of one molar equivalent of the oxidizing agent tends to favor the formation of the mono-N-oxide, while an excess of the oxidant can lead to the di-N-oxide. lookchem.com These N-oxide derivatives can sometimes act as prodrugs, which are converted back to the active tertiary amine in vivo. nih.gov

Table 2: N-Oxidation of a 3-(4-Aryl-piperazin-1-yl)-propane-1,2-diol Derivative

Starting Material Oxidizing Agent Product Reference
3-(4-phenyl-piperazin-1-yl)-propane-1,2-diol m-Chloroperbenzoic acid (1 equiv.) 3-(4-phenyl-piperazin-1-yl)-propane-1,2-diol-N1-oxide lookchem.com
3-(4-phenyl-piperazin-1-yl)-propane-1,2-diol m-Chloroperbenzoic acid (excess) 3-(4-phenyl-piperazin-1-yl)-propane-1,2-diol-N1,N4-dioxide lookchem.com
(2S)-3-(4-phenyl-piperazin-1-yl)-propane-1,2-diol 30% w/v H2O2 in water (2S)-3-(4-phenyl-piperazin-1-yl)-propane-1,2-diol-N1-oxide lookchem.com

Modifications of the Propanediol (B1597323) Hydroxyl Groups

The two hydroxyl groups of the propanediol side chain provide additional opportunities for derivatization, allowing for the introduction of various functional groups that can impact the molecule's properties.

Esterification and Etherification Reactions

Esterification of the hydroxyl groups can be achieved by reacting this compound with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid catalyst. This reaction introduces ester functionalities, which can act as prodrug moieties, potentially improving the bioavailability of the parent compound. The esterification can be performed selectively on one or both hydroxyl groups depending on the reaction conditions and the protecting group strategy employed. General methods for esterification often involve the use of an acid catalyst and heat to drive the reaction to completion by removing the water formed. youtube.comyoutube.comyoutube.com

Etherification involves the formation of an ether linkage by reacting the hydroxyl groups with alkyl halides or other electrophiles under basic conditions. This modification can alter the lipophilicity and metabolic stability of the molecule. The Williamson ether synthesis is a common method for preparing ethers, where an alkoxide is reacted with a primary alkyl halide.

Formation of Cyclic Derivatives (e.g., dioxolane rings)

The 1,2-diol functionality of the propanediol moiety can be protected or derivatized by forming a cyclic acetal (B89532) or ketal, such as a dioxolane ring. This is typically achieved by reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst. For example, the reaction of a 3-(4-aryl-piperazin-1-yl)-propane-1,2-diol with acetone (B3395972) can yield the corresponding 2,2-dimethyl-1,3-dioxolane (B146691) derivative. lookchem.com This cyclic derivative can serve as a protecting group for the diol during subsequent chemical transformations on other parts of the molecule. The formation and cleavage of dioxolane rings are well-established procedures in organic synthesis. nih.gov

Integration into Complex Molecular Architectures and Hybrid Structures

The this compound scaffold can serve as a building block for the synthesis of more complex molecules and hybrid structures. The piperazine ring is a common feature in many approved drugs, often acting as a linker or a pharmacophoric element. nih.govresearchgate.net By functionalizing the piperazine nitrogens and the propanediol hydroxyls, this core can be incorporated into larger molecular frameworks.

For example, the secondary amine of the piperazine can be used as a nucleophile to attach the entire this compound unit to another molecule containing an electrophilic center. Similarly, the hydroxyl groups can be used to form ester or ether linkages with other molecular entities. This approach allows for the creation of hybrid molecules that combine the structural features of this compound with those of other pharmacophores, potentially leading to compounds with novel or enhanced biological activities. The synthesis of such complex structures often involves multi-step synthetic sequences and the use of protecting group chemistry to ensure regioselectivity. The versatility of the piperazine ring in drug design highlights the potential for derivatives of this compound to be integrated into a wide range of complex molecular architectures. ontosight.ai

Exploration of Biological and Pharmacological Relevance of Piperazine Propanediol Scaffolds

General Medicinal Chemistry Significance of the Piperazine (B1678402) Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in modern drug design. nih.gov Its prevalence in a vast number of clinically used drugs has established it as a "privileged structure." nih.govnih.govresearchgate.netresearchgate.net

A privileged structure is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile starting point for developing novel therapeutic agents. The piperazine scaffold fits this description perfectly due to a combination of favorable physicochemical and structural properties. nih.govtandfonline.com

Furthermore, the piperazine ring typically exists in a stable chair conformation, but it possesses conformational flexibility. nih.govtandfonline.com This allows it to act as a versatile linker or scaffold, orienting different pharmacophoric groups in an optimal arrangement for binding to a receptor or enzyme active site. tandfonline.com Its chemical reactivity also makes it a convenient building block in synthetic chemistry. nih.govtandfonline.com

The structural versatility of the piperazine ring has enabled its incorporation into drugs across an exceptionally wide range of therapeutic areas. nih.govijpsr.comresearchgate.net By modifying the substituents on one or both of the nitrogen atoms, medicinal chemists have developed compounds with highly specific activities. wisdomlib.org This has led to the discovery of piperazine-containing drugs with neurotropic, cardiovascular, anti-infective, and anticancer properties, among others. researchgate.netresearchgate.netresearchgate.net

The broad spectrum of activities is a testament to the piperazine ring's effectiveness as a pharmacophore and a versatile scaffold. ijpsr.com

Table 1: Documented Biological Activities of Piperazine Derivatives

Therapeutic AreaSpecific ActivitiesReferences
Neurotropic Antipsychotic, Antidepressant, Anxiolytic, Cognition Enhancing nih.govijpsr.comresearchgate.netnih.gov
Anti-Infective Antibacterial, Antifungal, Antiviral, Antimalarial, Anthelmintic nih.govnih.govresearchgate.netresearchgate.netacgpubs.org
Anticancer Antiproliferative, Cytotoxic nih.govresearchgate.netnih.govresearchgate.net
Cardiovascular Antianginal, Antihypertensive, Antiarrhythmic ijpsr.comresearchgate.netwisdomlib.orgresearchgate.net
Other Activities Anti-inflammatory, Antihistaminic, Antidiabetic, Antioxidant nih.govijpsr.comresearchgate.netwisdomlib.orgresearchgate.net

Contribution of the Propanediol (B1597323) Moiety to Molecular Recognition and Binding

The propanediol moiety consists of a three-carbon chain with two hydroxyl (-OH) groups. In 3-(Piperazin-1-yl)propane-1,2-diol, these hydroxyl groups are located at positions 1 and 2. This functional group plays a critical role in how the molecule interacts with biological targets, primarily through its ability to form hydrogen bonds.

Hydrogen bonds are highly directional, non-covalent interactions that are fundamental to the specificity of drug-receptor binding. The hydroxyl groups of the propanediol moiety can act as both hydrogen bond donors (from the hydrogen atom) and hydrogen bond acceptors (via the lone pairs of electrons on the oxygen atom). This dual capability allows the propanediol group to form multiple, specific points of contact within a binding pocket of a protein or enzyme.

A classic example illustrating the importance of a propanediol-like structure in molecular recognition is the antibiotic chloramphenicol. nih.gov Chloramphenicol's structure includes a 2-amino-1,3-propanediol (B45262) moiety, which is essential for its antibacterial activity. nih.gov The two hydroxyl groups of the antibiotic form crucial hydrogen bonds with nucleotides in the 23S rRNA of the bacterial ribosome, which inhibits protein synthesis. nih.gov This demonstrates how the precise spatial arrangement of hydroxyl groups on a small alkyl chain can anchor a molecule to its biological target and elicit a pharmacological response. The stereochemistry of the diol can also be critical, as different stereoisomers may exhibit vastly different binding affinities and biological activities. youtube.com

Structure-Activity Relationship (SAR) Principles for Piperazine-Containing Compounds

The study of structure-activity relationships (SAR) is crucial for optimizing lead compounds into effective drugs. For piperazine-containing molecules, SAR studies typically focus on how different substituents on the piperazine ring and any associated structures influence biological activity. benthamdirect.comnih.gov

Minor modifications to the substitution patterns on the piperazine nucleus can lead to significant changes in medicinal properties. wisdomlib.org Key principles have emerged from extensive research:

N1 and N4 Substitution: The nature of the groups attached to the two nitrogen atoms is paramount. Often, one nitrogen is connected to a key pharmacophore (e.g., an aromatic or heteroaromatic ring system), while the other nitrogen bears a different substituent designed to modulate physicochemical properties or interact with a secondary binding pocket. nih.govtandfonline.com

Aromatic Ring Substituents: When the piperazine is attached to an aromatic ring (as in N-arylpiperazines), substituents on that ring can dramatically alter potency and selectivity. The incorporation of electron-withdrawing groups, such as halogens (Cl, Br) or nitro (NO2) groups, has been shown in some series to enhance antibacterial or anticancer activity. tandfonline.comresearchgate.net Conversely, electron-donating groups may reduce potency. researchgate.net The position of these substituents (ortho, meta, para) is also critical. tandfonline.com

Bioisosteric Replacement: Replacing the piperazine ring with a similar cyclic amine, such as piperidine (B6355638), can have a profound impact on receptor affinity and selectivity. In one study, replacing a piperazine with a piperidine moiety drastically shifted the compound's affinity from the histamine (B1213489) H3 receptor towards the sigma-1 receptor. acs.org

Introduction of the Piperazine Moiety: The introduction of a piperazine group into a natural product or other bioactive molecule can significantly improve its therapeutic potential. Studies on various compounds have shown that adding a piperazine moiety can enhance antitumor activity, improve solubility, and increase permeability. nih.govtandfonline.com

Table 2: General SAR Principles for Piperazine Derivatives

Structural ModificationGeneral Effect on ActivityReferences
Introduction of Piperazine Moiety Can significantly improve antitumor activity and physicochemical properties. nih.govtandfonline.com
Substitution on Aromatic Rings Electron-withdrawing groups (e.g., halogens) can enhance antibacterial or anticancer potency. tandfonline.comresearchgate.net
Substituent Position on Rings The position of substituents (ortho, meta, para) on aryl rings is crucial for inhibitory activity. nih.govtandfonline.com
Ring Bioisosteres Replacing piperazine with other heterocycles (e.g., piperidine, homopiperazine) can alter target selectivity and affinity. nih.govacs.org

Computational and Theoretical Studies on 3 Piperazin 1 Yl Propane 1,2 Diol and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of molecules. For piperazine (B1678402) derivatives, methods like DFT at the B3LYP/6-31G+(d,p) level have been used to determine key parameters that correlate with biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies on piperazine derivatives have identified several quantum chemical descriptors that are significantly correlated with their inhibitory activities. mdpi.comresearchgate.net These models reveal that a compound's biological function is strongly influenced by its electronic characteristics. For instance, in a study on piperazine derivatives as mTORC1 inhibitors, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the electrophilicity index (ω) were found to be critical. mdpi.com A lower ELUMO value suggests a greater ability of the molecule to accept electrons, which can be crucial for its interaction with biological targets.

Other significant descriptors identified through these computational analyses include molar refractivity (MR), aqueous solubility (LogS), topological polar surface area (TPSA), and the refractive index (n). mdpi.com These parameters, calculated using software like Gaussian 09 and ChemOffice, provide a comprehensive picture of the molecule's properties, from its electronic reactivity to its potential bioavailability. mdpi.comresearchgate.net The development of robust QSAR models, validated internally and externally, demonstrates the predictive power of these computational approaches in forecasting the biological activity of novel piperazine compounds. nih.gov

Table 1: Key Molecular Descriptors from QSAR Studies on Piperazine Derivatives mdpi.comresearchgate.net

DescriptorDescriptionSignificance in Biological Activity
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability of a molecule to accept electrons; lower values can correlate with higher activity.
Electrophilicity Index (ω) Measures the global electrophilic nature of a molecule.Related to the molecule's reactivity and ability to form bonds with nucleophilic residues in a target.
Molar Refractivity (MR) A measure of the total polarizability of a molecule.Correlates with the volume of the molecule and van der Waals interactions with the target.
Aqueous Solubility (LogS) Predicts the solubility of the compound in water.An important factor for drug absorption and distribution.
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atoms in a molecule.Relates to a drug's ability to permeate cell membranes.
Refractive Index (n) A fundamental physical property related to polarizability.Can be correlated with molecular interactions and biological response.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely applied to piperazine derivatives to understand their mechanism of action and to guide the design of more potent inhibitors.

For example, docking studies on phenoxy-3-piperazin-1-yl-propan-2-ol derivatives, which are structurally related to 3-(piperazin-1-yl)propane-1,2-diol, identified key interactions within the active site of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov These studies revealed that hydrogen bond formation with the amino acid residue Arg221 is a crucial determinant for inhibitory activity. nih.gov

Similarly, in the context of anti-cancer research, docking studies of arylpiperazine derivatives with the androgen receptor have shown binding affinities ranging from -7.1 to -7.5 kcal/mol. nih.gov The stability of the resulting complex was attributed to a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.gov In another study targeting Poly (ADP-ribose) polymerase-1 (PARP-1), certain piperazine-substituted naphthoquinone derivatives exhibited docking scores between -6.52 to -7.41 kcal/mol, indicating strong potential for binding and inhibition. acs.org

These docking simulations provide a detailed 3D view of the ligand-target complex, highlighting the specific amino acid residues involved in the interaction. This information is invaluable for structure-based drug design, allowing for the modification of the ligand to enhance its binding affinity and selectivity for the target protein. nih.gov

Table 2: Examples of Molecular Docking Studies on Piperazine Derivatives

Derivative ClassTarget ProteinKey FindingsReference
Phenoxy-3-piperazin-1-yl-propan-2-olsPTP1BHydrogen bond formation with Arg221 is critical for activity. nih.gov
ArylpiperazinesAndrogen ReceptorBinding affinities of -7.1 to -7.5 kcal/mol; interactions include hydrogen, electrostatic, and hydrophobic bonds. nih.gov
Piperazine-substituted naphthoquinonesPARP-1Docking scores ranged from -6.52 to -7.41 kcal/mol, indicating strong binding potential. acs.org
Piperidine (B6355638)/piperazine-based compoundsSigma 1 Receptor (S1R)Identified crucial amino acid residues for interaction, guiding further optimization. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various conformations. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the dynamic nature of molecules and their complexes with biological targets.

For piperazine-based compounds, MD simulations have been employed to understand the stability of the ligand-receptor complex over time. nih.gov These simulations can reveal crucial information about the binding mode and the specific amino acid residues that maintain stable interactions with the ligand. nih.gov By analyzing the trajectory of the simulation, researchers can identify key hydrogen bonds and hydrophobic contacts that are persistent and therefore essential for the ligand's affinity.

This dynamic perspective is complementary to the static picture provided by molecular docking. It helps to validate the docking poses and provides a more realistic representation of the molecular interactions occurring in a biological system. nih.gov Understanding the conformational flexibility of the this compound scaffold and its derivatives is essential for designing ligands that can adapt optimally to the binding pocket of a target.

In Silico Approaches for Scaffold Design and Optimization

The insights gained from quantum chemical calculations, docking, and molecular dynamics are integrated into broader in silico strategies for scaffold design and optimization. These approaches aim to rationally design new molecules with improved potency, selectivity, and pharmacokinetic profiles. mdpi.comresearchgate.net

Fragment-based virtual library design is one such strategy, where promising molecular scaffolds are identified and then elaborated by adding different chemical fragments. nih.gov This has been successfully applied to identify novel inhibitors based on a piperazine-1-pyrrolidine-2,5-dione scaffold. nih.gov

Another powerful approach is structure-based virtual screening. In this method, large databases of chemical compounds are computationally screened against the three-dimensional structure of a biological target. nih.gov This has been used to identify novel piperazine-based antiviral agents targeting the hepatitis C virus (HCV) NS3 helicase. nih.gov Hits from the virtual screen serve as starting points for the synthesis of new analogue series with improved activity. nih.gov

Furthermore, the predictive QSAR models developed from electronic structure analysis are used to virtually assess new designs. mdpi.com By calculating the relevant molecular descriptors for a proposed molecule, its potential biological activity can be estimated before it is synthesized, saving time and resources. mdpi.comresearchgate.net These comprehensive in silico workflows provide a roadmap for the design and discovery of new, more potent drugs based on the this compound and related piperazine scaffolds. nih.gov

Advanced Analytical Techniques for Characterization and Quality Control in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of 3-(Piperazin-1-yl)propane-1,2-diol and quantifying its presence in various matrices. Its high resolution and sensitivity make it an indispensable tool in quality control laboratories.

The development of a robust HPLC method for this compound involves a systematic optimization of several key parameters to achieve the desired separation and detection. This process is followed by a thorough validation to ensure the method is reliable, reproducible, and fit for its intended purpose.

Key aspects of method development include the selection of an appropriate stationary phase (column), a mobile phase with optimal solvent composition and pH, and a suitable detector. For a polar compound like this compound, reversed-phase chromatography is a common approach.

Method validation is performed according to established guidelines and typically assesses the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a defined range.

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Validation Parameter Typical Acceptance Criteria for HPLC Method
Specificity No interference from blank, placebo, or related substances at the retention time of the analyte peak.
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) Typically 98.0% to 102.0%
Precision (Relative Standard Deviation, %RSD) ≤ 2.0% for replicate injections
Robustness No significant change in results with minor variations in mobile phase composition, pH, flow rate, and column temperature.

The structure of this compound contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. As these enantiomers can exhibit different pharmacological and toxicological properties, it is crucial to assess the enantiomeric purity of the compound.

Chiral HPLC is the gold standard for separating and quantifying enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The development of a chiral HPLC method involves screening various CSPs and optimizing the mobile phase to achieve baseline separation of the enantiomers. The enantiomeric excess (e.e.) can then be calculated to determine the purity of the desired enantiomer.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides valuable information about the molecular weight and elemental composition of this compound, confirming its identity.

When coupled with a separation technique like liquid chromatography (LC), the resulting hyphenated technique, LC-MS, offers enhanced analytical capabilities. LC-MS allows for the separation of the compound from a complex mixture, followed by its detection and identification by the mass spectrometer. This is particularly useful for impurity profiling, where it can identify and quantify related substances and degradation products.

Spectroscopic Methods for Structural Confirmation (e.g., NMR, FTIR, UV-Vis)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands for O-H (hydroxyl), N-H (piperazine), and C-N and C-O bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While the chromophores in this compound are not extensive, UV-Vis can be used for quantitative analysis and to check for the presence of certain impurities.

Spectroscopic Technique Information Obtained for this compound
¹H NMR Number of different types of protons, their chemical environment, and neighboring protons.
¹³C NMR Number of different types of carbon atoms and their chemical environment.
FTIR Presence of key functional groups such as -OH, -NH, C-N, and C-O.
UV-Vis Electronic transitions, useful for quantification and purity checks.

Thermal Analysis Techniques (e.g., DSC, DTA)

Thermal analysis techniques are used to study the physical properties of materials as they change with temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point and purity of this compound. A sharp melting endotherm is indicative of a pure crystalline compound.

Differential Thermal Analysis (DTA): DTA is a similar technique to DSC, where the temperature difference between the sample and a reference is measured as a function of temperature. It can also be used to determine the melting point and other thermal transitions.

Future Research Perspectives and Emerging Applications of 3 Piperazin 1 Yl Propane 1,2 Diol

Role as a Key Intermediate and Building Block in Organic Synthesis

The utility of 3-(piperazin-1-yl)propane-1,2-diol as a foundational molecule in organic synthesis is well-established, primarily due to the reactivity of its piperazine (B1678402) and diol functional groups. It serves as a crucial starting material or intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).

A prominent example is its role in the synthesis of Levodropropizine , an effective antitussive agent. The (S)-enantiomer, (S)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol, is a direct precursor to Levodropropizine. researchgate.net The synthesis involves the reaction of 1-phenylpiperazine (B188723) with a chiral glycidol (B123203) derivative. Furthermore, the racemic form, 3-(4-phenyl-1-piperazinyl)-1,2-propanediol, can be resolved into its pure enantiomers, which are valuable as antitussive and central sedative therapeutic agents. researchgate.net

The piperazine moiety of the molecule is also susceptible to oxidation, leading to the formation of N-oxides. A patent describes the synthesis of 3-(4-aryl-piperazin-1-yl)-propane-1,2-diol N-oxides and N,N'-dioxides, which exhibit antitussive properties. google.com These transformations highlight the compound's role as a scaffold that can be chemically modified to produce various derivatives. For instance, reacting (2S)-3-(4-phenyl-piperazin-1-yl)-propane-1,2-diol with hydrogen peroxide yields the corresponding N-oxide or N,N'-dioxide, depending on the reaction conditions. google.com

The diol group offers another site for chemical modification. For example, it can be protected or converted into other functional groups, such as in the formation of 2,2-dimethyl-4-((4-phenyl-piperazin-1-yl)methyl)-1,3-dioxolane, a ketal derivative used in the synthesis of related antitussive agents. google.comresearchgate.net

The general synthetic utility of the piperazine ring is extensive. It is a common feature in many FDA-approved drugs and is typically introduced via methods like the Buchwald-Hartwig amination, Ullmann-Goldberg reaction, or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. mdpi.com While these methods apply broadly to piperazine-containing compounds, the presence of the propane-1,2-diol group on the this compound scaffold provides a specific and valuable building block for creating new chemical entities.

Design and Synthesis of Next-Generation Therapeutic Agents Based on the Scaffold

The this compound scaffold is a promising platform for the design and synthesis of novel therapeutic agents. Its inherent structural motifs are found in numerous biologically active molecules, and researchers leverage this framework to develop new drugs with improved efficacy and selectivity. researchgate.netresearchgate.net

The arylpiperazine substructure, which can be formed from this scaffold, is a key pharmacophore in many central nervous system (CNS) active drugs. By modifying the aryl group and the linker connecting it to the piperazine ring, chemists can fine-tune the pharmacological profile of the resulting compounds. For example, a series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives were synthesized and showed dual activity as antagonists at 5-HT1A serotonin (B10506) receptors and inhibitors of the serotonin transporter, suggesting potential as a new class of antidepressants. nih.gov

One of the key advantages of the piperazine scaffold is its ability to properly orient pharmacophoric groups to interact with biological targets. mdpi.com Research into novel ligands for the dopamine (B1211576) D3 receptor, a target for treating substance addiction, has utilized the arylpiperazine motif. A study described the design of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides, where an aryl-substituted piperazine ring was connected via an alkyl chain to a terminal aryl amide. nih.gov This design led to compounds with high affinity and selectivity for the D3 receptor.

The table below summarizes the binding affinities of selected synthesized compounds from this research, illustrating the structure-activity relationship.

CompoundD3 Ki (nM)D3/D2 SelectivityD3/D4 Selectivity
51 1.4641300
NGB 2904 (58b) Not specifiedNot specifiedNot specified
Data sourced from a study on novel ligands for the dopamine D3 receptor subtype. nih.gov

Furthermore, the development of second-generation piperazine derivatives as radiation countermeasures highlights the scaffold's versatility. In one study, a series of 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol derivatives were synthesized and evaluated for their radioprotective effects. nih.gov Although this represents a modification of the core scaffold, it demonstrates the principle of using the piperazine-propanol backbone to create new therapeutic agents.

Potential Applications in Material Science and Catalysis

While the primary research focus for this compound and its derivatives has been in pharmaceuticals, its structural components suggest potential, albeit largely unexplored, applications in material science and catalysis.

The piperazine unit is known to be a component in the synthesis of certain polymers and functional materials. For instance, piperazine derivatives have been investigated as corrosion inhibitors for metals. researchgate.net The nitrogen atoms can adsorb onto a metal surface, forming a protective layer. The propanediol (B1597323) moiety, with its hydroxyl groups, could potentially enhance this adsorption or be used to graft the molecule onto surfaces or into polymer matrices.

In the field of catalysis, the two nitrogen atoms of the piperazine ring can act as a bidentate ligand to coordinate with metal centers, forming metal complexes that could exhibit catalytic activity. Chiral ligands are particularly valuable in asymmetric catalysis. Given that chiral versions of this compound, such as the (S)- and (R)-enantiomers, are available, they could serve as precursors for chiral ligands or catalysts. google.comchemicalbook.com For example, a (pyridyl)phosphine-ligated ruthenium(II) complex has been shown to catalyze the coupling of diols and diamines to produce piperazines, showcasing the interplay between these functional groups in catalytic systems. organic-chemistry.org

Although direct research on this compound in these fields is not prominent, the known chemistry of its constituent parts—piperazines and diols—provides a basis for future investigations into its utility as a monomer, a corrosion inhibitor, or a ligand in catalysis.

Sustainable Synthesis and Process Intensification for Academic and Industrial Relevance

Increasingly, the chemical industry is moving towards greener and more efficient manufacturing processes. For a building block like this compound and its derivatives, developing sustainable synthesis routes and applying process intensification is crucial for both academic research and industrial-scale production.

A significant advancement in the sustainable synthesis of a related compound, (S)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol (Levodropropizine), involves the use of Concentrated Solar Radiation (CSR) as a clean energy source. researchgate.net This method provides a green alternative to conventional heating.

The table below compares the CSR-assisted synthesis with the conventional heating method for Levodropropizine.

MethodReaction TimeYieldEnergy Source
CSR-Assisted 38 minutes87%Concentrated Solar Radiation
Conventional Heating ~6 hours77%Conventional
Data from a study on the solar-assisted synthesis of Levodropropizine. researchgate.net

This solar-powered approach dramatically reduces reaction time and energy consumption while increasing the product yield, representing a significant step towards a more sustainable pharmaceutical manufacturing process. researchgate.net

Process intensification frameworks, which aim to develop novel, smaller, and more energy-efficient processes, are also relevant. mdpi.com These strategies could be applied to the synthesis of this compound. For example, using microwave-assisted synthesis has been shown to be effective for preparing arylpiperazine derivatives, often reducing reaction times from hours to minutes and improving yields. nih.govmdpi.com One-pot syntheses, where multiple reaction steps are carried out in the same reactor, also contribute to process intensification by minimizing waste and simplifying procedures. researchgate.net

Future research will likely focus on combining these green chemistry principles—such as using renewable energy sources, employing catalytic methods, and designing intensified flow processes—to create highly efficient and environmentally benign methods for producing this compound and its valuable derivatives.

Q & A

What are the optimal synthetic routes for 3-(Piperazin-1-yl)propane-1,2-diol, and how can reaction conditions be optimized?

Basic Research Question
The synthesis of piperazine-containing diols typically involves nucleophilic substitution or reductive amination. For example, 3-(isopropylamino)propane-1,2-diol was synthesized via reductive amination of a glyceraldehyde derivative with isopropylamine using H₂/Pd-C . For this compound, analogous methods may apply:

  • Step 1 : Prepare a glycidol derivative (e.g., epichlorohydrin) as the diol precursor.
  • Step 2 : React with piperazine under controlled pH (basic conditions) to ensure nucleophilic attack on the epoxide.
  • Step 3 : Purify via column chromatography or recrystallization.
    Optimization : Monitor reaction temperature (40–60°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios (excess piperazine to minimize side products). Kinetic studies using HPLC or TLC can track intermediate formation .

How can NMR and mass spectrometry resolve structural ambiguities in piperazine-diol derivatives?

Advanced Research Question
Contradictions in spectral data (e.g., unexpected peaks or splitting patterns) often arise from stereochemistry or hydrogen bonding. For example:

  • ¹H NMR : Piperazine protons typically appear as broad singlets (δ 2.5–3.5 ppm), while diol protons resonate at δ 3.6–4.2 ppm. Splitting patterns in 3-(p-tolyloxy)propane-1,2-diol confirmed regioisomeric purity via coupling constants (J = 5–6 Hz for vicinal diol protons) .
  • MS-DART : Provides rapid molecular weight confirmation. For 3-(2-methoxy-4-propylphenoxy)propane-1,2-diol, MS-DART showed [M+H]⁺ at m/z 269, aligning with theoretical values .
    Resolution Strategy : Compare experimental data with computational simulations (e.g., DFT for NMR chemical shifts) or use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

What polymerization strategies are suitable for piperazine-diols in green resin development?

Advanced Research Question
Piperazine-diols can act as monomers for polyesters or polyurethanes. Key methodologies include:

  • Polycondensation : React with dicarboxylic acids (e.g., succinic acid) using Ti-based catalysts. For 3-(2-methoxy-4-propylphenoxy)propane-1,2-diol, polymerization at 180°C under vacuum yielded polyesters with Mₙ ~5,000–10,000 Da .
  • Cross-linking : Incorporate allyl or methacrylate groups (e.g., 3-(4-allyl-2-methoxyphenoxy)propane-1,2-diol) for UV-curable resins. Post-polymerization functionalization via thiol-ene click chemistry enhances material properties .
    Challenges : Control molar mass distribution using SEC-MALS and optimize catalyst loading (0.5–2 mol%) to minimize side reactions like cyclization .

How can researchers address discrepancies in solubility and stability data for this compound?

Basic Research Question
Contradictory solubility/stability reports may stem from impurities or polymorphic forms.

  • Solubility : Perform phase-solubility studies in water, DMSO, or ethanol. For 3-(3,5-dimethylphenoxy)propane-1,2-diol, solubility in PBS (pH 7.4) was 12 mg/mL at 25°C, validated by UV-Vis spectroscopy .
  • Stability : Conduct accelerated stability testing (40°C/75% RH for 6 weeks). If degradation occurs (e.g., via oxidation), add antioxidants (0.1% BHT) or store under inert gas .
    Documentation : Use DSC/TGA to monitor thermal stability and HPLC to quantify degradation products .

What are the mechanistic implications of piperazine ring conformation on diol reactivity?

Advanced Research Question
Piperazine’s chair-boat transitions influence nucleophilicity and hydrogen-bonding capacity.

  • Basicity : Piperazine (pKa ~9.8) deprotonates under basic conditions, enhancing nucleophilic attack on electrophiles (e.g., carbonyl carbons).
  • Steric Effects : Bulky substituents (e.g., 4-phenyl groups in (R)-3-(4-Phenylpiperazin-1-yl)propane-1,2-diol) reduce reaction rates but improve stereoselectivity .
    Experimental Validation : Use variable-temperature NMR to study ring-flipping kinetics or X-ray crystallography to resolve chair/boat conformations .

How to design kinetic studies for piperazine-diol derivatization reactions?

Advanced Research Question
Kinetic profiling identifies rate-limiting steps and optimizes reaction efficiency.

  • Method : Use stopped-flow UV-Vis or in-situ IR to monitor intermediate formation. For reductive amination (e.g., 3-(isopropylamino)propane-1,2-diol), the imine formation step (k₁ ≈ 0.05 s⁻¹) is slower than reduction (k₂ ≈ 0.2 s⁻¹) .
  • Data Analysis : Fit time-course data to a two-step kinetic model (A → B → C) using software like KinTek Explorer. Adjust pH or catalyst loading to modulate k₁/k₂ ratios .

What analytical workflows ensure purity and regulatory compliance for piperazine-diols?

Basic Research Question
Regulatory compliance (e.g., REACH) requires rigorous impurity profiling.

  • HPLC-MS : Detect trace impurities (e.g., unreacted piperazine) with a C18 column (ACN/water gradient). For 3-(2,3-dihydroxypropoxy)propane-1,2-diol, limit of quantification (LOQ) ≤0.1% was achieved .
  • Elemental Analysis : Verify stoichiometry (C, H, N content) against theoretical values (e.g., C₁₀H₂₂N₂O₄: C 51.27%, H 9.46%) .
    Documentation : Comply with ECHA guidelines by reporting ecotoxicity (e.g., Daphnia magna LC₅₀) and biodegradability data .

How does solvent choice impact the stereochemical outcome of piperazine-diol synthesis?

Advanced Research Question
Solvent polarity and proticity influence transition-state stabilization.

  • Polar Aprotic Solvents (e.g., DMF): Enhance nucleophilicity of piperazine but may promote racemization.
  • Protic Solvents (e.g., MeOH): Stabilize charged intermediates, favoring specific stereoisomers. For (S)-3-(isopropylamino)propane-1,2-diol, methanol yielded 98% enantiomeric excess (ee) vs. 85% in THF .
    Validation : Use chiral HPLC (e.g., Chiralpak AD-H column) to quantify ee and correlate with solvent properties (Kamlet-Taft parameters) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.